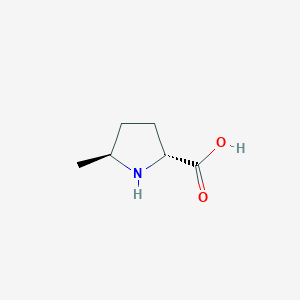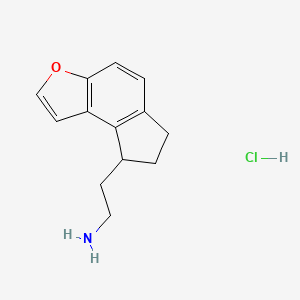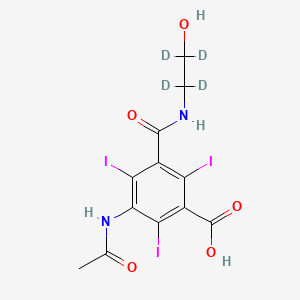
Ioxitalamic Acid-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ioxitalamic Acid-d4 is a deuterated form of Ioxitalamic Acid, a compound primarily used as a contrast agent in medical imaging, particularly for CT scans of the abdomen and pelvis . The deuterated form, this compound, is labeled with deuterium, which is a stable isotope of hydrogen. This labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ioxitalamic Acid-d4 involves the incorporation of deuterium into the molecular structure of Ioxitalamic AcidThe reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out in specialized facilities equipped to handle deuterated compounds and ensure compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Ioxitalamic Acid-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups in the molecule.
Substitution: The aromatic ring in this compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like iodine and bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the aromatic ring .
Scientific Research Applications
Ioxitalamic Acid-d4 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the distribution and breakdown of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of the compound.
Industry: Applied in the development of new contrast agents and imaging techniques
Mechanism of Action
Ioxitalamic Acid-d4 acts as a contrast agent by enhancing the visibility of internal structures in medical imaging. The compound contains iodine atoms, which have a high atomic number and can absorb X-rays effectively. When administered, this compound accumulates in specific tissues, providing a clear contrast between different anatomical structures. The deuterium labeling allows researchers to track the compound’s distribution and metabolism more accurately .
Comparison with Similar Compounds
Similar Compounds
Ioxitalamic Acid: The non-deuterated form used as a standard contrast agent.
Iodixanol: Another iodinated contrast agent with similar applications.
Iohexol: A widely used contrast agent with a different molecular structure but similar function.
Uniqueness
Ioxitalamic Acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to study the compound’s pharmacokinetics and metabolic pathways without interference from endogenous hydrogen atoms. This labeling also enhances the accuracy of analytical techniques such as mass spectrometry .
Properties
Molecular Formula |
C12H11I3N2O5 |
|---|---|
Molecular Weight |
647.96 g/mol |
IUPAC Name |
3-acetamido-2,4,6-triiodo-5-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C12H11I3N2O5/c1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22/h18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22)/i2D2,3D2 |
InChI Key |
OLAOYPRJVHUHCF-RRVWJQJTSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[3-(2-Aminoethyl)-5-methyl-1-adamantyl]methyl}amine dihydrochloride](/img/structure/B13442921.png)
![(R)-1-(4-Chloro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13442926.png)
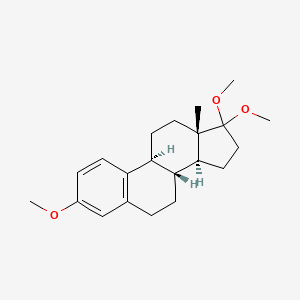
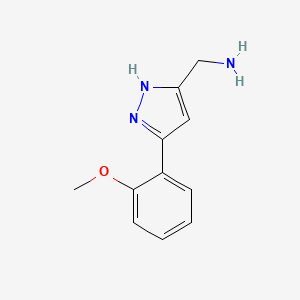
![N-[p-(Acetylmercuric)phenyl]maleamate](/img/structure/B13442941.png)
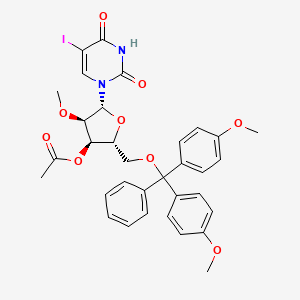
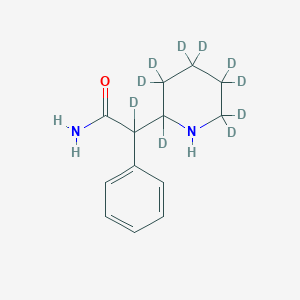

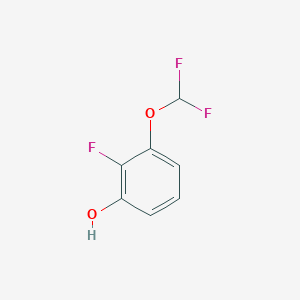
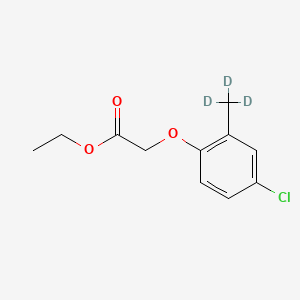

![[1-(Hydroxymethyl)-2-phenylcyclopropyl]methanol](/img/structure/B13442978.png)
